molecular formula C6H8ClN3 B3196818 5-Chlorobenzene-1,2,3-triamine CAS No. 100114-53-2

5-Chlorobenzene-1,2,3-triamine

Cat. No.: B3196818
CAS No.: 100114-53-2
M. Wt: 157.6 g/mol
InChI Key: JIGLHKJLEWNHSS-UHFFFAOYSA-N
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Description

5-Chlorobenzene-1,2,3-triamine (CAS: Not explicitly provided; MDL: MFCD20696077) is a chlorinated aromatic amine with the molecular formula C₆H₈ClN₃ and a molecular weight of 157.60 g/mol . It features a benzene ring substituted with three amine groups at positions 1, 2, and 3, and a chlorine atom at position 5. This electron-deficient structure arises from the electron-withdrawing chlorine and the electron-donating amine groups, which may influence its reactivity in cycloadditions or coordination chemistry.

Properties

IUPAC Name

5-chlorobenzene-1,2,3-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGLHKJLEWNHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306445
Record name 5-Chloro-1,2,3-benzenetriamine
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Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100114-53-2
Record name 5-Chloro-1,2,3-benzenetriamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2,3-benzenetriamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorobenzene-1,2,3-triamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzene-1,2,3-triamine typically involves the reduction of 5-chloro-2,4,6-trinitroaniline. This reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is as follows:

5-chloro-2,4,6-trinitroaniline+3H2This compound+3H2O\text{5-chloro-2,4,6-trinitroaniline} + 3H_2 \rightarrow \text{this compound} + 3H_2O 5-chloro-2,4,6-trinitroaniline+3H2​→this compound+3H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzene-1,2,3-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of fully reduced amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of fully reduced amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

5-Chlorobenzene-1,2,3-triamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chlorobenzene-1,2,3-triamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of amino groups, allowing it to participate in various biochemical reactions. It may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 5-chlorobenzene-1,2,3-triamine with similar chlorinated aromatic amines and heterocycles:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Applications
This compound - C₆H₈ClN₃ 157.60 Cl (C5), NH₂ (C1, C2, C3) Potential cycloadditions (hypothetical)
5-Chlorobenzene-1,3-diamine 33786-89-9 C₆H₇ClN₂ 142.59 Cl (C5), NH₂ (C1, C3) Intermediate in dye/pharma synthesis
2-Chloroaniline 95-51-2 C₆H₆ClN 127.57 Cl (C2), NH₂ (C1) Petrochemicals, agrochemicals
4-Chloroaniline 106-47-8 C₆H₆ClN 127.57 Cl (C4), NH₂ (C1) Polymer stabilizers, corrosion inhibitors
5-Nitro-1,2,3-triazine - C₃HN₃O₂ 113.03 NO₂ (C5), N-heterocyclic ring Rapid cycloadditions with dienophiles

Reactivity and Electronic Effects

  • Electron-Deficient Nature: The chlorine atom and three amine groups in this compound create a polarized aromatic system. However, its electron deficiency is likely less pronounced than in 5-nitro-1,2,3-triazine, where the nitro group is a stronger electron-withdrawing substituent . This difference may result in slower cycloaddition rates compared to the triazine derivative. In contrast, mono-chloroanilines (e.g., 2-chloroaniline) are less electron-deficient due to a single amine group, making them more suited for electrophilic substitution reactions in industrial applications .

Research Findings and Gaps

  • Theoretical comparisons suggest its electron-deficient aromatic ring could engage in analogous reactions but at reduced rates.
  • Thermal Stability : The triamine’s thermal behavior remains uncharacterized, unlike 5-chlorobenzene-1,3-diamine, which has established melting points and stability profiles .

Biological Activity

5-Chlorobenzene-1,2,3-triamine (C6H8ClN3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with three amino groups and one chlorine atom. Its structure allows it to participate in various biochemical reactions due to the nucleophilic nature of the amino groups.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Nucleophilic Reactions : The amino groups can act as nucleophiles, allowing the compound to engage in biochemical reactions with electrophiles.
  • Enzyme Interaction : It may modulate the activity of specific enzymes and proteins, influencing metabolic pathways and cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic functions.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Apoptosis Induction in Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant increase in apoptotic markers compared to control groups. The compound showed a dose-dependent response in inducing cell death.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Apoptotic Markers IncreasedReference
HeLa10Caspase-3, PARP
MCF-715Annexin V + PI
A54912Cleaved Caspase-9

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

Table 3: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer Activity
Benzene-1,2,3-triamineLowModerate
5-Bromobenzene-1,2,3-triamineModerateLow
This compound High High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlorobenzene-1,2,3-triamine
Reactant of Route 2
Reactant of Route 2
5-Chlorobenzene-1,2,3-triamine

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